

3-(Difluoromethoxy)phenylacetonitrile molecular weight

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Compound of Interest

Compound Name: 3-(Difluoromethoxy)phenylacetonitrile

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An In-depth Technical Guide to **3-(Difluoromethoxy)phenylacetonitrile** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-(Difluoromethoxy)phenylacetonitrile**, a fluorinated organic compound of increasing interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the molecule's core properties, a robust synthesis protocol, and its strategic importance in modern chemical research.

Introduction: The Strategic Value of Fluorination

3-(Difluoromethoxy)phenylacetonitrile (CAS No. 41429-18-9) is a substituted phenylacetonitrile featuring a difluoromethoxy group (-OCF₂H) at the meta-position of the phenyl ring.[1][2] The phenylacetonitrile scaffold itself is a well-established building block in the synthesis of pharmaceuticals and other complex organic molecules.[3][4] However, the incorporation of the difluoromethoxy group imparts unique physicochemical properties that are highly sought after in medicinal chemistry.

The -OCF₂H group serves as a bioisostere for more common functional groups like methoxy (-OCH₃) or hydroxyl (-OH). Unlike the trifluoromethyl (-CF₃) group, the difluoromethoxy group

retains a hydrogen atom capable of acting as a hydrogen bond donor, while still offering the metabolic stability and altered electronics conferred by fluorine atoms.[5] This unique combination can significantly enhance a molecule's pharmacokinetic profile, including metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics.[6][7]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. The key characteristics of **3-(Difluoromethoxy)phenylacetonitrile** are summarized below.

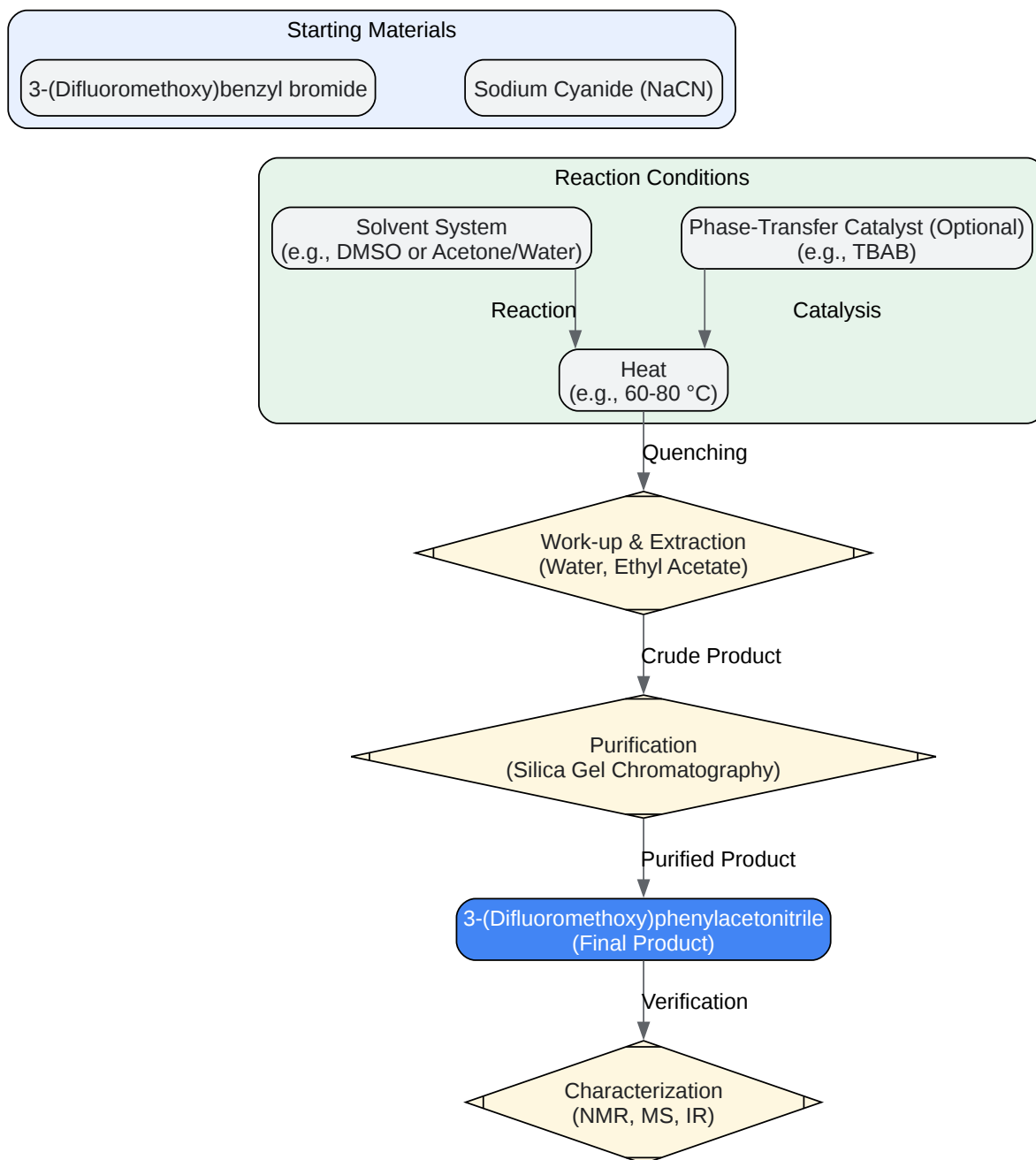
Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ F ₂ NO	[1][8][9]
Molecular Weight	183.16 g/mol	[1]
183.15 g/mol	[8][9][10]	
CAS Number	41429-18-9	[1][2]
Predicted Boiling Point	261.9 ± 35.0 °C	[10]
Predicted Density	1.213 ± 0.06 g/cm ³	[10]
SMILES	<chem>c1cc(cc(c1)OC(F)F)CC#N</chem>	[1]

Synthesis and Verification Protocol

The synthesis of phenylacetonitriles from corresponding benzyl halides is a classic and reliable transformation.[4] This section details a robust, field-proven protocol for the synthesis, purification, and verification of **3-(Difluoromethoxy)phenylacetonitrile**.

Synthetic Workflow: Nucleophilic Cyanation

The proposed synthesis proceeds via the nucleophilic substitution of 3-(difluoromethoxy)benzyl bromide with sodium cyanide. This method is efficient and utilizes readily available starting materials.



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Caption: Synthetic workflow for **3-(Difluoromethoxy)phenylacetonitrile**.

Detailed Experimental Protocol

Materials:

- 3-(Difluoromethoxy)benzyl bromide (1.0 eq)
- Sodium cyanide (1.2 eq)
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(difluoromethoxy)benzyl bromide in anhydrous DMSO.
 - **Expertise & Experience:** DMSO is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the sodium cyanide salt and promotes the $\text{S}_{\text{N}}2$ reaction mechanism while minimizing side reactions.
- **Addition of Cyanide:** Carefully add sodium cyanide to the solution. **Caution:** Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
- **Reaction:** Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.

- Trustworthiness: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (excess NaCN and NaBr byproduct) in the aqueous phase.
- Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
 - Causality: The bicarbonate wash neutralizes any acidic impurities, and the brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude oil using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient system.
- Final Product: Collect the pure fractions (identified by TLC) and concentrate under reduced pressure to obtain **3-(Difluoromethoxy)phenylacetonitrile** as a clear oil or low-melting solid.

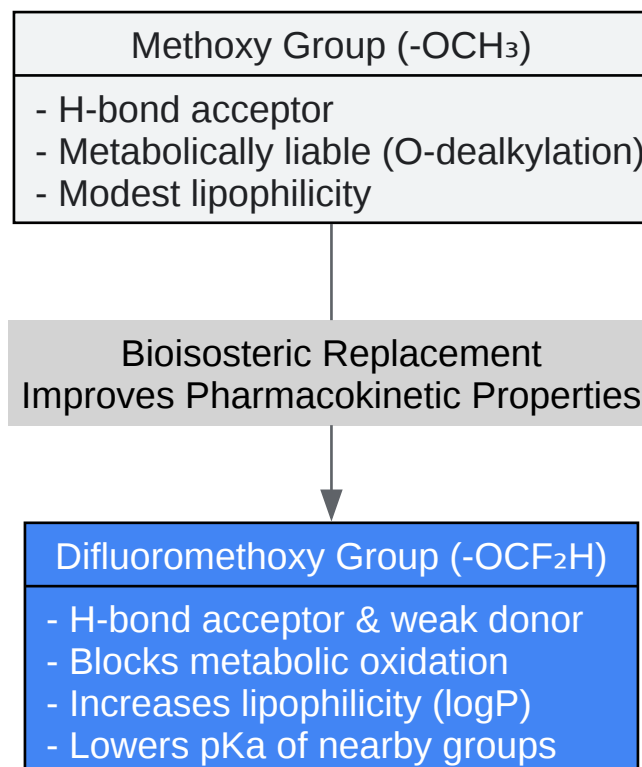
Self-Validating Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques is required.

- ^1H and ^{19}F NMR Spectroscopy: To confirm the structural integrity, proton count, and the presence of the $-\text{OCF}_2\text{H}$ group (triplet in ^1H NMR, doublet of triplets in ^{19}F NMR).
- Mass Spectrometry (MS): To verify the molecular weight ($m/z = 183.16$).
- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the sharp nitrile ($\text{C}\equiv\text{N}$) stretch around 2250 cm^{-1} .

Role in Medicinal Chemistry: A Bioisosteric Approach

The difluoromethoxy group is a powerful tool in modern drug design.[6] Its utility stems from its ability to act as a bioisostere, subtly altering molecular properties to overcome common challenges in drug development.



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Caption: Bioisosteric replacement of a methoxy with a difluoromethoxy group.

Key Advantages in Drug Design:

- **Metabolic Stability:** The strong C-F bonds block oxidative metabolism (e.g., O-dealkylation) that readily occurs at methoxy groups, thereby increasing the drug's half-life.[5]
- **Modulated Lipophilicity:** The -OCF₂H group increases lipophilicity (logP) compared to a methoxy group, which can enhance membrane permeability and target engagement.

- **Altered Acidity/Basicity:** As a powerful electron-withdrawing group, it can lower the pKa of nearby basic nitrogen atoms, which is a critical parameter for optimizing solubility and off-target activity (e.g., hERG binding).
- **Conformational Control:** The steric and electronic properties of the group can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

The **3-(Difluoromethoxy)phenylacetonitrile** scaffold is therefore an excellent starting point for fragment-based drug discovery (FBDD) programs, providing a metabolically stable core that can be elaborated to target a wide range of proteins.[11]

Conclusion and Future Outlook

3-(Difluoromethoxy)phenylacetonitrile is more than a simple chemical intermediate; it is a strategically designed building block for modern chemical innovation. Its unique combination of a reactive nitrile handle and a property-enhancing difluoromethoxy group makes it highly valuable for synthesizing novel compounds in the pharmaceutical and agrochemical sectors.[5] As the demand for more sophisticated and effective small molecules grows, the strategic application of fluorinated synthons like this one will continue to be a cornerstone of successful research and development programs.

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